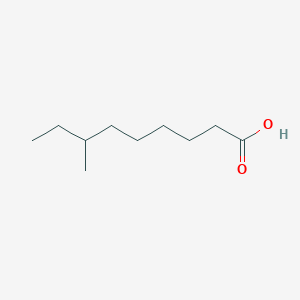
(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Vue d'ensemble
Description
The compound “(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane” is a polyether antibiotic which affects ion transport and ATPase activity in mitochondria . It is produced by Streptomyces hygroscopicus . It is used in potentiometric and spectroscopic studies of alkali metal ion complexes .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple chiral centers . It contains a 1,4-dioxane ring, which is a type of ether. The molecule also contains hydroxymethyl, dimethoxy, and dimethyl groups .Applications De Recherche Scientifique
Ionophore Studies
This compound is structurally similar to ionophores like monensin and nigericin, which are known for their ability to transport ions across lipid membranes . It could potentially be used to study ion transport mechanisms, particularly for monovalent cations like sodium (Na+) and potassium (K+). These studies can provide insights into cellular processes such as signal transduction, osmoregulation, and ion homeostasis.
Antibiotic Properties
Due to the similarity to monensin, this compound may exhibit antibiotic properties by disrupting ion gradients across bacterial cell membranes . Research could explore its efficacy against various bacterial strains, potentially leading to the development of new antibacterial agents.
Spectroscopic Analysis
The compound’s ability to form stable complexes with ions makes it a candidate for spectroscopic studies to understand the interaction between ions and organic molecules . This can be particularly useful in the development of sensors and diagnostic tools.
Potentiometric Studies
In potentiometric studies, this compound could be used to develop sensors for measuring the concentration of specific ions in a solution . Such sensors could have applications in environmental monitoring and industrial process control.
Mitochondrial Research
Similar to nigericin, this compound could be used to study mitochondrial function by affecting the membrane potential and stimulating ATPase activity . This research can contribute to understanding diseases related to mitochondrial dysfunction.
Membrane Potential Studies
The compound’s ionophoric activity suggests it could be used to alter membrane potentials in cells . This application is crucial in neuroscience research to understand how changes in membrane potential affect nerve impulse transmission.
Mécanisme D'action
The mechanism of action of this compound involves the transport of ions across biological membranes . It disrupts membrane potential and stimulates ATPase activity in mitochondria . It has a specific affinity for certain ions, and its lipophilic nature allows it to move through the lipid bilayer of cells .
Propriétés
IUPAC Name |
[(2R,3R,5S,6S)-3-(hydroxymethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-9(13-3)10(2,14-4)16-8(6-12)7(5-11)15-9/h7-8,11-12H,5-6H2,1-4H3/t7-,8-,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJJZVROJTPEU-IMSYWVGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C(O1)CO)CO)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@@H]([C@H](O1)CO)CO)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442131 | |
| Record name | (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
CAS RN |
241811-66-5 | |
| Record name | (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





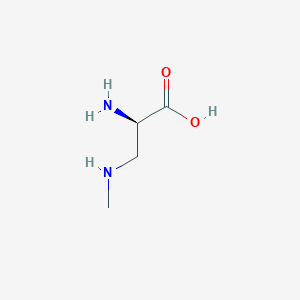

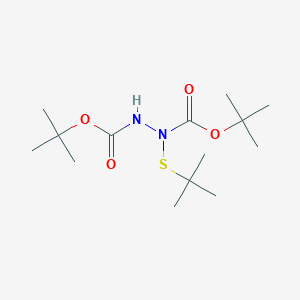
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)
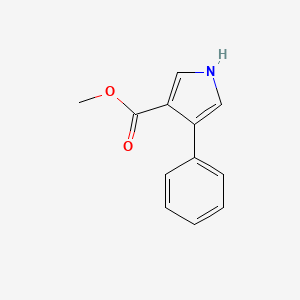

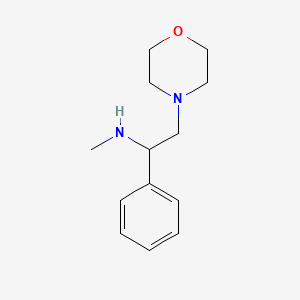

![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)

